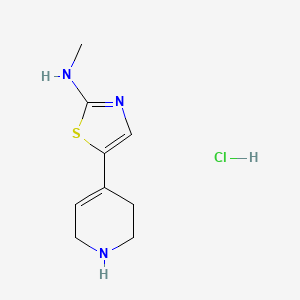
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound with the molecular formula C9H14ClN3S It is known for its unique structure, which includes a thiazole ring and a tetrahydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine dihydrochloride
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine sulfate
Uniqueness
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C9H14ClN3S |
|---|---|
Peso molecular |
231.75 g/mol |
Nombre IUPAC |
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-10-9-12-6-8(13-9)7-2-4-11-5-3-7;/h2,6,11H,3-5H2,1H3,(H,10,12);1H |
Clave InChI |
KGXXRKMGQBQWFI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(S1)C2=CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


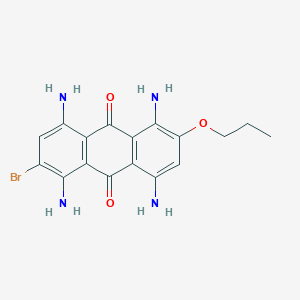

![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
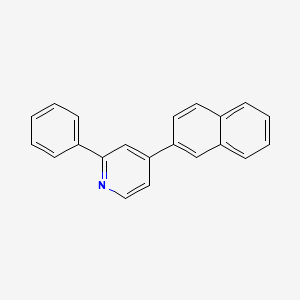
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
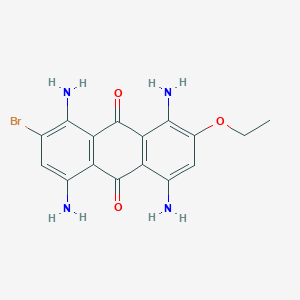


![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
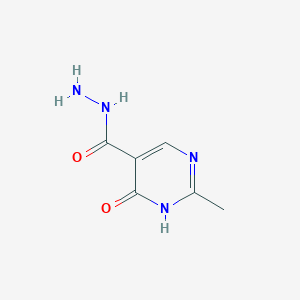
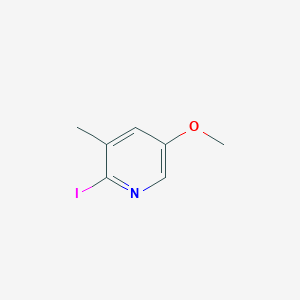
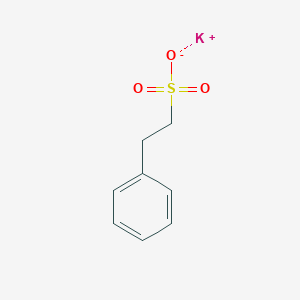
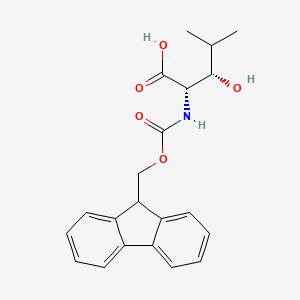
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
